molecular formula C7H11N3O2 B2936914 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid CAS No. 1514661-11-0

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid

Cat. No.: B2936914
CAS No.: 1514661-11-0
M. Wt: 169.184
InChI Key: WGYZGVOXVOBBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid is a synthetic, non-proteinogenic amino acid of interest in chemical biology and medicinal chemistry research. It belongs to a class of compounds where a pyrazole heterocycle is incorporated into an amino acid side chain, a feature known to impart conformational rigidity and unique electronic properties to molecules. Pyrazole-containing amino acids are valuable building blocks for creating novel peptidomimetics and biologically active compounds . The 1-methyl-1H-pyrazole moiety in its structure is a pharmacophore found in molecules with various documented biological activities. Researchers utilize such specialized amino acids as rigid probes to study protein structure and function, and as key intermediates in the synthesis of more complex chemical entities . The propanoic acid linker between the amino acid backbone and the pyrazole ring offers a potential site for further chemical modification, allowing for the conjugation of this scaffold to other molecules or solid supports. Handling of this reagent should be performed by qualified professionals in a controlled laboratory setting. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-5-6(4-9-10)8-3-2-7(11)12/h4-5,8H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZGVOXVOBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514661-11-0
Record name 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the reaction of 1-methyl-1H-pyrazole with 3-bromopropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in this compound participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents. For example:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, DCM, 0–25°CN-acetyl derivative78%
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-alkylated ethyl ester65%

Key findings:

  • The amino group’s nucleophilicity is modulated by the electron-withdrawing pyrazole ring, requiring mild bases (e.g., K₂CO₃) for efficient alkylation.

  • Acylation proceeds rapidly under anhydrous conditions, forming stable amide bonds .

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or hydrazones. For instance:

  • Schiff base formation :
    Reactants : Benzaldehyde, ethanol, room temperature.
    Product : (E)-3-((1-Methyl-1H-pyrazol-4-yl)imino)propanoic acid.
    Yield : 82% .

  • Hydrazone synthesis :
    Reactants : 2,4-Dinitrophenylhydrazine, acidic conditions.
    Product : Orange-red precipitate (hydrazone derivative).
    Application : UV/Vis analysis for structural confirmation .

Cyclization Reactions

The compound’s amino and carboxylic acid groups enable cyclization to form heterocycles:

Cyclization TypeConditionsProductApplicationReference
Lactam formationDCC, DMAP, reflux5-Membered lactamAntibacterial intermediates
Pyrazolo-oxadiazolePOCl₃, 120°CPyrazolo[3,4-d] oxadiazoleAnticancer screening

Mechanistic insight:

  • Lactamization occurs via intramolecular dehydration, facilitated by carbodiimide coupling agents.

  • Oxadiazole formation involves POCl₃-mediated cyclodehydration of hydrazide intermediates .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 3- and 5-positions due to electron-donating methyl groups:

ReactionReagentsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative55%
SulfonationClSO₃H, 50°C5-Sulfonic acid derivative48%

Limitations:

  • Steric hindrance from the methyl group reduces reactivity at the 4-position .

Oxidation:

  • Carboxylic acid decarboxylation : Heating with CuO at 200°C yields CO₂ and 3-[(1-methyl-1H-pyrazol-4-yl)amino]propane .

  • Pyrazole ring oxidation : KMnO₄ in acidic medium cleaves the ring to form malonic acid derivatives .

Reduction:

  • Catalytic hydrogenation : H₂/Pd-C reduces the pyrazole ring to a pyrazoline intermediate.

Coordination Chemistry

The compound acts as a ligand for metal ions via its amino and carboxylate groups:

Metal IonReaction ConditionsComplex StructureStability Constant (log K)Reference
Cu(II)pH 7.4, aqueousTetradentate complex8.2
Fe(III)Ethanol, 60°COctahedral complex6.9

Applications:

  • Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Bioconjugation Reactions

The carboxylic acid group enables conjugation with biomolecules:

  • Peptide coupling : EDC/NHS-mediated attachment to lysine residues in proteins.

  • Glycosylation : Reaction with glycosyl bromides forms glycoconjugates for drug delivery.

Comparative Reactivity Table

Functional GroupReaction TypeReactivity (Relative Rate)Notes
Amino groupAcylationHighpH-dependent
Carboxylic acidEsterificationModerateRequires H⁺ catalysis
Pyrazole ringElectrophilic substitutionLowLimited by steric effects

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrazole-containing compounds:

General Applications of Pyrazole-Containing α-Amino Acids

  • Pyrazole-containing α-amino acids have various biological applications .
  • Pyrazole analogs of ibotenic acid can be selective antagonists of the metabotropic glutamate receptor 2 (mGluR2) .
  • Some 3-carboxypyrazole α-amino acids can act as antagonists of the N-methyl-D-aspartic acid (NMDA) receptor .
  • Ferrocenyl-derived α-amino acids linked via a pyrazole moiety have demonstrated antitumor activity .
  • The rigidity of the pyrazole moiety can be used to generate conformationally restricted peptidomimetics .

Specific Examples and Potential Applications

  • (S)-β-pyrazolylalanine was isolated from Citrullus vulgaris and has potential applications .
  • A N-Cbz protected tetrapeptide incorporating a sulfonyl fluoride unit has demonstrated broad-spectrum antimalarial activity .
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown antifungal activity .

3-$$(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid

  • 3-$$(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid is also known as N-(1-methyl-pyrazol-4-yl)-beta-alanine .
  • It has a molecular weight of 169.18 g/mol .
  • The compound is also identified by CAS number 1514661-11-0 and EC Number 841-211-5 .
  • It can be described using the SMILES notation CN1C=C(C=N1)NCCC(=O)O .

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (or Identifier) Substituents on Pyrazole/Other Moieties Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (if available) Reference
3-[(1-Methyl-1H-pyrazol-4-yl)amino]propanoic acid 1-methylpyrazole, amino-propanoic acid C₇H₁₀N₂O₂ 154.17 Amino, carboxylic acid Not reported
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid 1-phenylpyrazole, propanoic acid C₁₂H₁₂N₂O₂ 216.24 Carboxylic acid 1.88
Compound 13l () 3,5-Difluorophenyl, thioxothiazolidinone C₂₃H₁₆F₂N₄O₃S 466.46 Thioxothiazolidinone, indole Not reported
Compound P3 () Bromothiophene, thiazole, chloro-methyl C₁₈H₁₃BrClN₃O₃S 466.73 Thiazole, bromothiophene Not reported
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenyl, variable substituents Variable ~250–350 Hydroxyl, carboxylic acid Not reported
3-(4-Nitrophenyl-pyrazol-4-yl)propanoic acid (13f ) 4-Nitrophenyl, thioxothiazolidinone C₁₄H₁₂N₄O₅S 348.33 Nitro, thioxothiazolidinone Not reported
Key Observations:
  • Substituent Effects on Lipophilicity : The phenyl-substituted analog (LogP = 1.88) is more lipophilic than the methyl-substituted target compound, likely due to the aromatic phenyl group. Lipophilicity impacts membrane permeability and bioavailability.
  • Molecular Weight : The target compound (154.17 g/mol) is significantly smaller than derivatives like 13l (466.46 g/mol) or P3 (466.73 g/mol), which may influence pharmacokinetic profiles such as absorption and renal clearance.
  • Functional Group Diversity: The addition of thioxothiazolidinone (e.g., 13l) or thiazole (e.g., P3) introduces hydrogen-bond acceptors and sulfur atoms, enhancing interactions with biological targets .
Antimicrobial Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds demonstrate broad-spectrum activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae), including multidrug-resistant strains. The 4-hydroxyphenyl group may enhance target binding through hydrogen bonding .
  • Thioxothiazolidinone Derivatives (e.g., 13l, 13c): Exhibit potent antimicrobial activity, with 13l showing efficacy against both bacterial and fungal strains. The thioxothiazolidinone core is critical for inhibiting microbial enzymes or disrupting membrane integrity .
Enzyme Inhibition
  • Furin Inhibitors (e.g., P3, P7, P16): These derivatives, sharing a thiazole-propanoic acid scaffold, inhibit Furin protease (IC₅₀ = 35 µM for P3). The bromothiophene and chloro-methyl groups in P3 likely contribute to hydrophobic interactions with the enzyme’s active site .
SAR Insights
  • Amino Acid Modifications: Derivatives with non-proteogenic amino acids (e.g., thiazole-containing P3) show enhanced bioactivity compared to simple propanoic acid analogs, emphasizing the role of heterocycles in target engagement .

Biological Activity

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid, with the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and a molecular weight of 154.17 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound is characterized by a pyrazole ring, which is known to impart various biological activities. Its structure can be represented as follows:

Chemical Structure C7H10N2O2\text{Chemical Structure }\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial0.0039 - 0.025 mg/mL
Compound BAntifungal3.125 - 100 mg/mL
Compound CAntibacterial4.69 - 22.9 µM

In a study examining various monomeric alkaloids, it was found that certain derivatives exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety may interact with specific bacterial enzymes or cell membrane components, disrupting normal cellular functions.

Study on Antibacterial Efficacy

A notable study involved testing the antibacterial efficacy of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that compounds with a similar backbone showed promising activity against multiple bacterial strains, with MIC values indicating effective concentrations for inhibition .

Synergistic Effects with Other Agents

Research has also indicated that combining this compound with other antimicrobial agents may enhance its efficacy. For example, in vitro studies demonstrated that co-treatment with certain antibiotics resulted in lower MIC values compared to treatment with either agent alone .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves condensation reactions between 1-methyl-1H-pyrazole-4-amine and propanoic acid derivatives. For example, nucleophilic substitution under reflux with chloroacetic acid precursors yields intermediates, which are purified via recrystallization. Key characterization includes:

  • 1H/13C NMR : To resolve methyl groups (δ ~3.8 ppm for N-methyl), pyrazole protons (δ ~7.5–8.0 ppm), and carboxylic acid protons (δ ~12–13 ppm) .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3200–3400 cm⁻¹) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₇H₁₀N₂O₂ for the parent compound) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H NMR : Assigns protons on the pyrazole ring (e.g., singlet for H-3/H-5) and methyl groups.
  • 13C NMR : Identifies carbonyl carbons (~170–175 ppm) and aromatic carbons (~100–150 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, NH bending at ~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular mass (e.g., m/z 154.1665 for C₇H₁₀N₂O₂) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Density functional theory (DFT) calculates transition states and intermediates to identify energetically favorable routes .
  • Machine Learning : Analyzes historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., 80°C in DMF for 6 hours) .
  • Example : ICReDD’s hybrid computational-experimental approach reduced reaction development time by 40% in similar heterocyclic systems .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to confirm proton-carbon connectivity. For example, NOESY can clarify spatial proximity of methyl and pyrazole groups .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to isolate overlapping signals .
  • Case Study : In a thiazole analog, IR carbonyl stretches (1680 cm⁻¹) and NMR shifts (δ 170 ppm) resolved ambiguities in tautomeric forms .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Functionalization : Introduce sulfonamide (-SO₂NH₂) or nitro (-NO₂) groups at the pyrazole ring to improve target binding .
  • Derivative Design : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to enhance membrane permeability .
  • Case Study : Nitrophenyl-substituted analogs showed 2.5-fold higher enzyme inhibition in preliminary assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.